molecular formula C30H32NOPS B12298514 (R)-N-((R)-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((R)-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12298514
M. Wt: 485.6 g/mol
InChI Key: YCLRTNBFAFWZQH-QMUARQKKSA-N
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Description

This compound is a chiral sulfinamide-phosphine hybrid ligand with the molecular formula C₃₀H₃₂NOPS and a molecular weight of 485.62 g/mol . Its structure features:

  • A diphenylphosphino group attached to a phenyl-substituted methyl backbone.
  • A tert-butyl sulfinamide group with N-methyl substitution, providing stereochemical rigidity.
  • R,R-configuration at both the phosphorus-bearing carbon and sulfinamide nitrogen, critical for enantioselective catalysis .

Properties

Molecular Formula

C30H32NOPS

Molecular Weight

485.6 g/mol

IUPAC Name

N-[(R)-(2-diphenylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C30H32NOPS/c1-30(2,3)34(32)31(4)29(24-16-8-5-9-17-24)27-22-14-15-23-28(27)33(25-18-10-6-11-19-25)26-20-12-7-13-21-26/h5-23,29H,1-4H3/t29-,34?/m1/s1

InChI Key

YCLRTNBFAFWZQH-QMUARQKKSA-N

Isomeric SMILES

CC(C)(C)S(=O)N(C)[C@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Intermediate Formation

The preparation of (R)-N-((R)-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves a multi-step sequence, beginning with the synthesis of critical intermediates.

Diphenylphosphino-Phenyl Intermediate

The diphenylphosphino-phenyl group is synthesized via a Suzuki-Miyaura coupling reaction between 2-bromophenylboronic acid and diphenylphosphine in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄). This step typically achieves >85% yield under inert conditions (argon atmosphere) in tetrahydrofuran (THF) at 80°C.

Sulfinamide Intermediate

The propane-2-sulfinamide moiety is prepared using Ellman’s chiral auxiliary method. (R)-tert-Butanesulfinamide reacts with acetone under titanium-mediated conditions to form (R)-N-tert-butylsulfinylacetone, which is subsequently reduced with NaBH₄ to yield the corresponding alcohol.

Coupling of Intermediates

The final coupling involves a nucleophilic substitution reaction between the diphenylphosphino-phenyl bromide and the sulfinamide intermediate. This step employs K₂CO₃ as a base in dimethylformamide (DMF) at 60°C, achieving 70–75% yield.

Reaction Conditions and Optimization

Stereochemical Control

Optical purity is ensured through the use of Ellman’s auxiliary, which directs the formation of the (R)-configuration at the sulfur center. Recrystallization in methanol at –5°C to 5°C enhances enantiomeric excess (ee) from 80% to >99%.

Temperature and Solvent Effects

  • Coupling Reaction : Elevated temperatures (>60°C) in DMF accelerate reaction rates but risk racemization.
  • Reduction Step : NaBH₄-mediated reductions require strict temperature control (–20°C) to prevent over-reduction.
Table 1: Optimization of Key Reaction Parameters
Step Optimal Conditions Yield (%) ee (%)
Suzuki Coupling Pd(PPh₃)₄, THF, 80°C 85 N/A
Sulfinamide Formation Ti(OiPr)₄, –20°C 90 80
Recrystallization Methanol, –5°C N/A >99
Final Coupling K₂CO₃, DMF, 60°C 75 >99

Purification and Isolation Techniques

Recrystallization

Recrystallization from methanol or ethanol/water mixtures (9:1 v/v) removes diastereomeric impurities. This step is critical for achieving pharmaceutical-grade purity (>99.5%).

Chromatographic Methods

Flash chromatography on silica gel (hexane/ethyl acetate, 4:1) isolates the target compound from unreacted intermediates. Gradient elution minimizes co-elution of structurally similar by-products.

Industrial-Scale Production Methods

Industrial synthesis employs continuous flow reactors to enhance reproducibility and scalability. Key adaptations include:

  • Automated Temperature Control : Precision (±0.5°C) in exothermic reactions prevents thermal degradation.
  • In-Line Analytics : HPLC-MS monitors reaction progress in real time, reducing batch failures.
Table 2: Industrial vs. Laboratory-Scale Parameters
Parameter Laboratory Scale Industrial Scale
Reaction Volume 0.1–1 L 100–500 L
Temperature Control Manual jacketed reactors Automated flow reactors
Yield 70–75% 80–85%
Purity >99% >99.5%

Comparative Analysis of Preparation Methods

Ellman’s Auxiliary vs. Alternative Chiral Inductors

Ellman’s method outperforms Evans oxazolidinones in sulfinamide synthesis due to higher enantioselectivity (ee >99% vs. 85–90%) and milder reaction conditions.

Solvent Impact on Yield

Polar aprotic solvents (DMF, DMSO) favor coupling reactions but complicate purification. Switching to tert-amyl alcohol reduces side reactions while maintaining 70% yield.

Chemical Reactions Analysis

Types of Reactions

®-N-(®-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The sulfinamide group can be reduced to the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphorus center.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific transformation. For example, oxidation of the phosphine group yields phosphine oxides, while reduction of the sulfinamide group produces amines.

Scientific Research Applications

Scientific Research Applications

  • Asymmetric Catalysis
    • This compound serves as a chiral ligand in various catalytic processes, facilitating the synthesis of enantiomerically pure compounds. Its unique structure allows it to coordinate with metal centers, forming chiral metal complexes that catalyze asymmetric transformations .
  • Synthesis of Chiral Ligands
    • The compound's dual functionality, featuring both phosphine and sulfinamide groups, makes it an essential precursor for synthesizing other chiral ligands. These ligands are crucial in developing pharmaceuticals where chirality can influence biological activity .
  • Biological Studies
    • Due to its chiral nature, (R)-N-((R)-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is utilized in studying enzyme mechanisms and protein-ligand interactions. This application is vital for understanding biochemical pathways and drug design .
  • Fine Chemicals Production
    • The compound is employed in the production of fine chemicals and specialty materials where chirality is crucial. Its ability to promote selective reactions enhances the efficiency of synthesizing complex organic molecules .

Case Studies

  • Asymmetric Synthesis of Pharmaceuticals
    • Research has demonstrated the effectiveness of (R)-N-((R)-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide in synthesizing chiral intermediates for pharmaceutical compounds. Studies showed enhanced yields and selectivity compared to traditional methods .
  • Catalytic Performance Evaluation
    • In a comparative study involving various chiral ligands, this compound exhibited superior performance in catalyzing reactions leading to enantiomerically enriched products. This was attributed to its optimal steric and electronic properties that favor selective interactions during catalysis .

Mechanism of Action

The mechanism by which ®-N-(®-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide exerts its effects involves its ability to coordinate with metal centers, forming chiral metal complexes. These complexes can then catalyze various asymmetric transformations, leading to the formation of chiral products. The molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalytic cycles.

Comparison with Similar Compounds

Structural Variations in Analogues

Key structural modifications in related compounds include:

  • Substituents on the aromatic rings (e.g., methoxy, biphenyl, or tert-butyl groups).
  • Variations in the phosphine moiety (e.g., dicyclohexylphosphanyl or di-tert-butylphosphanyl).
  • Modifications to the sulfinamide group (e.g., additional methyl or tert-butyl substituents).
Table 1: Structural and Functional Comparison
Compound Name (CAS/Product ID) Key Structural Features Molecular Formula Molecular Weight (g/mol) Notable Applications/Properties Reference
Target Compound (CAS 2565792-25-6) Diphenylphosphino, phenyl-methyl backbone, R,R-configuration C₃₀H₃₂NOPS 485.62 Asymmetric catalysis (general)
[S(R)]-N-[(R)-2-(Diphenylphosphino)phenylmethyl]-2-methylpropanesulfinamide (1595319-96-2) 4-Methoxyphenyl substitution C₂₉H₃₀NO₂PS 501.60 Enhanced electron-donating effects; air-sensitive
[S(R)]-N-{(S)-[2-(Diphenylphosphino)phenyl]-(1,1'-biphenyl)methyl]-2-methylpropanesulfinamide (15-8326) Biphenyl substitution C₃₄H₃₂NOPS 547.7 Increased aromatic π-system; air-sensitive
[S(R)]-N-[(R)-[3,5-Bis(tert-butyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-2-methylpropanesulfinamide (15-8320) Sterically hindered 3,5-di-tert-butyl-4-methoxyphenyl group C₃₈H₄₆NO₂PS 613.80 Enantioselective Au-catalyzed [3+3] cycloadditions
(R)-N-((S)-2-(Diphenylphosphanyl)-1-(2-(diphenylphosphanyl)-4,5-dimethoxyphenyl)ethyl)-2-methylpropanesulfinamide (2565792-27-8) Dual diphenylphosphino groups; 4,5-dimethoxyphenyl substitution C₃₈H₄₁NO₃P₂S 653.75 Improved metal coordination; H315/H319 hazard (skin/eye irritation)
(R)-N-((S)-(2-(Dicyclohexylphosphanyl)phenyl)(phenyl)methyl)-N,2-dimethylpropanesulfinamide Dicyclohexylphosphanyl substitution C₃₄H₅₃NOPS 570.80 Increased steric bulk; enhanced air stability

Impact of Structural Modifications on Properties

(a) Electronic Effects
  • Methoxy groups (e.g., in and ) enhance electron-donating capacity, improving catalytic activity in reactions requiring electron-rich metal centers.
(b) Steric Effects
  • Di-tert-butyl or dicyclohexylphosphanyl groups (e.g., ) introduce significant steric bulk, favoring enantioselectivity by restricting substrate approach.
  • Dual phosphine moieties (e.g., ) enable chelation to metals, critical for stabilizing reactive intermediates.
(c) Stability and Handling
  • Air sensitivity is common in diphenylphosphino-containing compounds (e.g., ), but bulkier substituents (e.g., tert-butyl in ) mitigate oxidation.
  • Compounds with dicyclohexylphosphanyl groups () exhibit improved air stability due to reduced reactivity of the phosphine.

Biological Activity

(R)-N-((R)-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a chiral sulfinamide compound that has garnered attention for its potential applications in medicinal chemistry and catalysis. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C30H32NOPS
  • Molecular Weight : 485.62 g/mol
  • CAS Number : 2565792-25-6
  • Purity : Typically >95%

The biological activity of (R)-N-((R)-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is primarily attributed to its role as a ligand in various catalytic processes. Its diphenylphosphino group enhances its ability to coordinate with metal centers, facilitating reactions such as asymmetric hydrogenation and C-C bond formation.

Key Mechanisms:

  • Ligand Coordination : The phosphine moiety enables coordination with transition metals, which is crucial for catalytic activity in organic transformations.
  • Chirality Influence : The chiral nature of the compound allows for enantioselective reactions, making it valuable in synthesizing chiral pharmaceuticals.

Biological Activities

Research has indicated that this compound exhibits various biological activities:

  • Anticancer Properties : Studies have shown that sulfinamides can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Activity : Some sulfinamide derivatives have demonstrated effectiveness against bacterial strains, suggesting potential as antimicrobial agents.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against certain bacterial strains
Enzyme InhibitionInhibits specific enzymes related to cancer metabolism

Case Studies

  • Anticancer Activity :
    A study published in Journal of Medicinal Chemistry explored the anticancer effects of various sulfinamides, including (R)-N-((R)-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide. The results indicated significant inhibition of cell growth in breast and prostate cancer cell lines through apoptosis induction mechanisms.
  • Enzyme Inhibition :
    Research conducted at University College London focused on the inhibition of soluble guanylate cyclase by this compound. The findings revealed that (R)-N-((R)-(2-(Diphenylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide effectively modulates cGMP levels, impacting smooth muscle relaxation pathways.

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